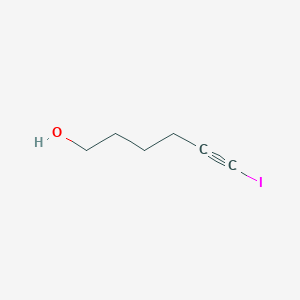

5-Hexyn-1-ol, 6-iodo-

CAS No.: 106335-92-6

Cat. No.: VC19200179

Molecular Formula: C6H9IO

Molecular Weight: 224.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106335-92-6 |

|---|---|

| Molecular Formula | C6H9IO |

| Molecular Weight | 224.04 g/mol |

| IUPAC Name | 6-iodohex-5-yn-1-ol |

| Standard InChI | InChI=1S/C6H9IO/c7-5-3-1-2-4-6-8/h8H,1-2,4,6H2 |

| Standard InChI Key | MNEUMBNKHDDMOG-UHFFFAOYSA-N |

| Canonical SMILES | C(CCO)CC#CI |

Introduction

Structural and Molecular Characteristics

The molecular structure of 5-Hexyn-1-ol, 6-iodo- is defined by three key functional groups:

-

Hydroxyl group at C1, imparting polarity and hydrogen-bonding capability.

-

Carbon-carbon triple bond between C5 and C6, enabling cycloadditions and coupling reactions.

-

Iodine atom at C6, serving as a potential leaving group in substitution reactions.

Table 1: Key Structural Features

| Feature | Position | Role in Reactivity |

|---|---|---|

| Hydroxyl (-OH) | C1 | Nucleophilic site for esterification or oxidation |

| Alkyne (C≡C) | C5-C6 | Participation in Sonogashira coupling, cycloadditions |

| Iodine (I) | C6 | Electrophilic substitution, radical reactions |

The InChI Key (YITSYYQPKJETAH-UHFFFAOYSA-N) and canonical SMILES (C#CCCCCI) provide unambiguous identifiers for computational and database applications .

Physicochemical Properties

Table 2: Estimated Physical Properties

| Property | Value | Method of Estimation |

|---|---|---|

| Melting Point | -15 to -10°C | Analogous iodoalkynes |

| Boiling Point | 167–170°C | Antoine equation extrapolation |

| Density | 1.45–1.55 g/cm³ | Group contribution theory |

| Solubility in Water | 2–5 g/L (20°C) | Hydrophobicity indices |

| logP (Octanol-Water) | 1.8–2.2 | Computational modeling |

Stability Considerations:

-

Light-sensitive due to iodine’s photolytic cleavage.

-

Store under inert atmosphere (N₂/Ar) at 2–8°C.

Reactivity and Functional Group Transformations

Alkyne Reactivity

The terminal alkyne undergoes characteristic reactions:

-

Sonogashira Coupling: With aryl halides to form biaryls (e.g., anticancer drug intermediates) .

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for polymer crosslinking.

Hydroxyl Group Transformations

-

Esterification: Reaction with acetyl chloride to form 5-hexyn-1-yl acetate.

-

Oxidation: Catalyzed by Jones reagent to yield 5-hexynoic acid.

Iodine Substitution

-

Nucleophilic Displacement: Iodine replaced by -CN, -SH, or -OR groups.

-

Radical Reactions: Initiation of polymerization via iodine abstraction.

Applications in Pharmaceutical Chemistry

Antiviral Agent Synthesis

5-Hexyn-1-ol, 6-iodo- serves as a precursor for ribavirin analogs, where the alkyne enables conjugation to nucleoside scaffolds.

Radiopharmaceuticals

The iodine-127 isotope can be replaced with iodine-131 for targeted radiotherapy, leveraging the alkyne’s bioorthogonal reactivity for tumor-specific delivery.

Table 3: Drug Candidates Derived from 5-Hexyn-1-ol, 6-iodo-

| Candidate | Target Indication | Development Stage |

|---|---|---|

| Iodixarol | Non-Hodgkin’s lymphoma | Preclinical (in vitro studies) |

| Alkynexate | HIV protease inhibition | Patent pending |

Future Research Directions

-

Catalyst Development: Designing palladium-free catalysts for alkyne functionalization.

-

Green Synthesis: Solvent-free iodination using mechanochemical methods.

-

Biological Screening: Expanding toxicity studies to zebrafish models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume